N'-amino-4-chlorobenzenecarboximidamide;hydroiodide
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Overview
Description
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide is a chemical compound with the molecular formula C7H9ClIN3 and a molecular weight of 297.52393 g/mol. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of N'-amino-4-chlorobenzenecarboximidamide;hydroiodide typically involves the reaction of 4-chlorobenzamidrazone with hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines.
Scientific Research Applications
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-amino-4-chlorobenzenecarboximidamide;hydroiodide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide can be compared with other similar compounds, such as:
4-Chlorobenzamidrazone: Lacks the hydroiodide group, which may affect its solubility and reactivity.
Benzamidrazone Hydroiodide: Lacks the chlorine atom, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZIVSPYLXTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/N)/N)Cl.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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